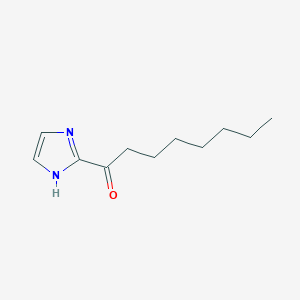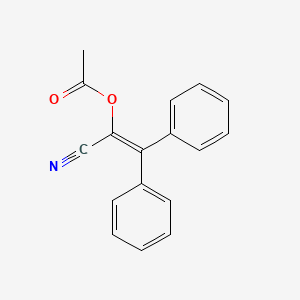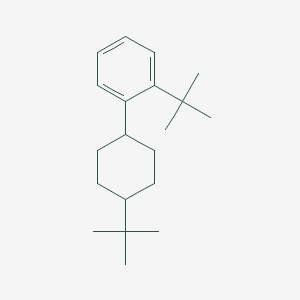
1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with tert-butyl groups and a cyclohexyl ring
Preparation Methods
The synthesis of 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl-2-(4-tert-butylcyclohexyl)benzene include:
4-tert-Butylcyclohexanol: Known for its use in organic synthesis and as a stabilizer in various applications.
4-tert-Butylcyclohexanone: Utilized in the synthesis of pharmaceuticals and as an intermediate in chemical reactions.
1-Bromo-4-tert-butylbenzene: Employed in the preparation of other tert-butyl-substituted aromatic compounds.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
62056-43-3 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-tert-butyl-2-(4-tert-butylcyclohexyl)benzene |
InChI |
InChI=1S/C20H32/c1-19(2,3)16-13-11-15(12-14-16)17-9-7-8-10-18(17)20(4,5)6/h7-10,15-16H,11-14H2,1-6H3 |
InChI Key |
KLBPOEIZBNJQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


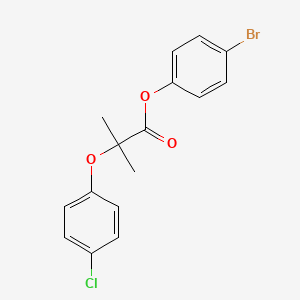
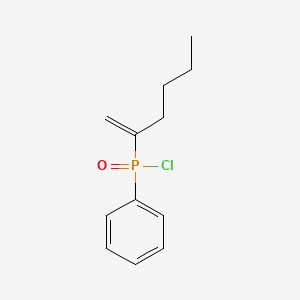
![N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)](/img/structure/B14543332.png)
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
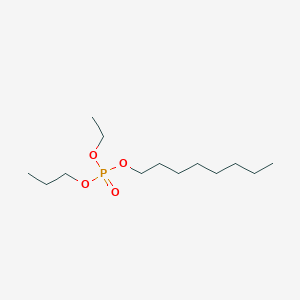
![{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane](/img/structure/B14543352.png)
![5-Methyl-2,3-diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14543353.png)
![6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14543360.png)
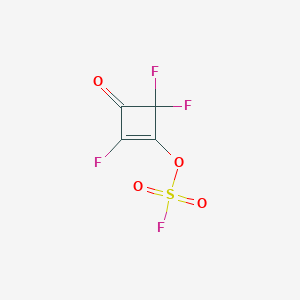
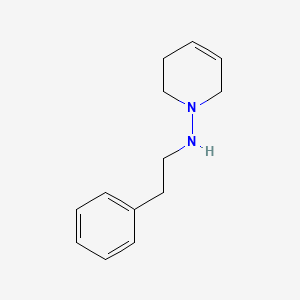
![Dimethyl [(diethylsulfamoyl)methyl]phosphonate](/img/structure/B14543373.png)
![4-[(Chlorocarbonyl)sulfanyl]phenyl methyl carbonate](/img/structure/B14543377.png)
